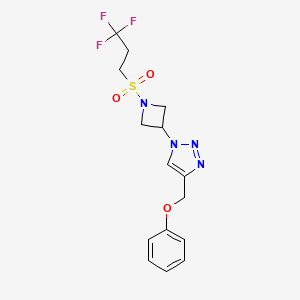
4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H17F3N4O3S and its molecular weight is 390.38. The purity is usually 95%.
BenchChem offers high-quality 4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(phenoxymethyl)-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing sulphur-containing 1,2,4-triazole derivatives, demonstrating their antimicrobial activity. These compounds, including structures similar to the one you're interested in, were synthesized through a five-step procedure starting from 4-Chloro-phenol and Ethylbromoacetate. The synthesized compounds showed moderate to better antimicrobial activity compared to other compounds under study, indicating their potential as drug candidates with excellent drug-like characteristics (Rao et al., 2014).
Pharmacological Applications
The pharmacological evaluation of similar triazole compounds, specifically targeting their antibacterial and antifungal activities, has been a point of interest. For instance, certain N-phenothiazinomethyl derivatives of triazoles were synthesized and showed significant in vitro antibacterial and antifungal activities, alongside in vivo antiinflammatory activity by rat paw oedema method, underscoring their therapeutic potential (Kohli et al., 2008).
Material Science Applications
In materials science, fluorinated sulfonated polytriazoles have been synthesized for use as proton exchange membranes, showcasing high molecular weights, good solubility, film-forming capabilities, thermal and chemical stabilities, and significant proton conductivities. These properties suggest their applicability in fuel cells and other areas requiring high-performance materials (Singh et al., 2014).
Chemical Transformations
Significant research has focused on exploring the chemical transformations involving sulfonyl-1,2,3-triazoles, which serve as precursors to various synthetically and medicinally relevant heterocycles. These transformations are facilitated by transition-metal-catalyzed reactions, enabling the synthesis of highly functionalized nitrogen-based heterocycles through transannulation, cyclopropanation, insertion reactions, and ring expansions (Anbarasan et al., 2014).
Propiedades
IUPAC Name |
4-(phenoxymethyl)-1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3S/c16-15(17,18)6-7-26(23,24)21-9-13(10-21)22-8-12(19-20-22)11-25-14-4-2-1-3-5-14/h1-5,8,13H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXQGRMWBWTNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC(F)(F)F)N2C=C(N=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanamine](/img/structure/B2430891.png)
![3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2430893.png)
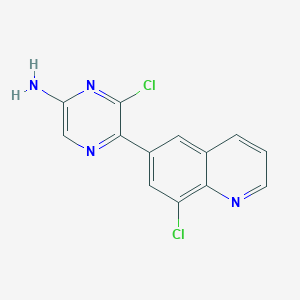
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430896.png)
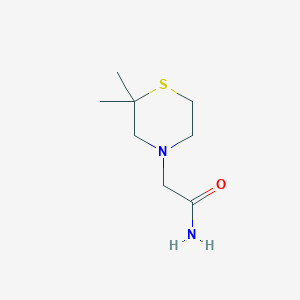
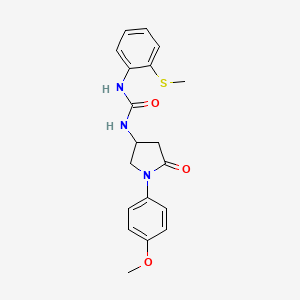
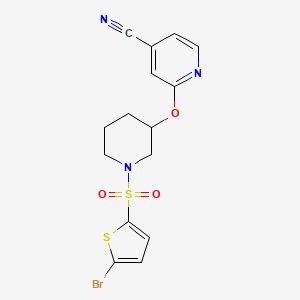


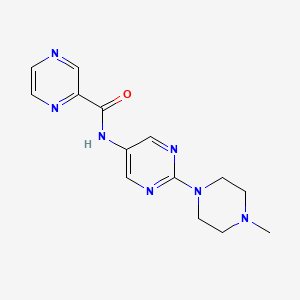
![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2430907.png)
![[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol](/img/structure/B2430908.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2430912.png)